3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule formation and leading to cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the oxadiazole ring.
3,4,5-trimethoxycinnamic acid: Contains the trimethoxyphenyl group but has a different core structure.
3,4,5-trimethoxyphenyl indanone derivatives: Similar in having the trimethoxyphenyl group and known for their microtubule destabilizing properties
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its oxadiazole ring, which imparts stability and versatility in chemical reactions. Additionally, its ability to interact with tubulin makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-7-5-6-13(10-14)18-22-20(29-23-18)19(24)21-11-12-8-15(26-2)17(28-4)16(9-12)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
InChI Key |
ZCWUDEIJDBHZOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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